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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vitro selection of 2'-amino-ATP modified aptamers. The incorporation of 2'-amino modifications

into RNA aptamers significantly enhances their nuclease resistance, a critical attribute for

therapeutic and diagnostic applications, while maintaining high binding affinity and specificity.[1]

[2] This document outlines the Systematic Evolution of Ligands by EXponential enrichment

(SELEX) process tailored for generating these modified aptamers.

Introduction to 2'-Amino-Modified Aptamers
Aptamers are single-stranded DNA or RNA molecules capable of folding into unique three-

dimensional structures that bind to specific target molecules with high affinity and specificity.[3]

[4] Chemical modifications are often introduced to enhance their stability and functional

properties. Modifications at the 2' position of the ribose sugar, such as 2'-amino (2'-NH2)

groups, are particularly effective at conferring resistance to nuclease degradation, thereby

increasing their half-life in biological fluids.[1][2]

The SELEX process is an iterative method used to isolate high-affinity aptamers from a large,

random library of nucleic acid sequences.[4][5][6] For generating 2'-amino-modified aptamers,

2'-amino-modified pyrimidine triphosphates are incorporated during the in vitro transcription

step of the SELEX workflow.
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Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the

selection and characterization of modified aptamers.

Table 1: Binding Affinities of 2'-Amino-Modified Aptamers for Various Targets

Aptamer Target Modification
Dissociation
Constant (Kd)

Reference

Human TNFα 2'-NH2-pyrimidine
High Affinity (Specific

Kd not stated)
[1]

Vascular Endothelial

Growth Factor (VEGF)
2'-NH2-pyrimidine 400 pM [2]

Basic Fibroblast

Growth Factor (bFGF)
2'-NH2-pyrimidine

Potent Inhibition

(Specific Kd not

stated)

[2]

ATP 5-aminoallyl-UTP 6 µM [7]

Proprotein Convertase

Subtilisin/Kexin type 9

(PCSK9)

Double pyrimidine

modifications
≤ 1 nM [8]

Table 2: Comparison of Modified vs. Unmodified Aptamer Properties

Property
Unmodified RNA
Aptamer

2'-Amino-Modified
RNA Aptamer

Reference

Nuclease Resistance

(Serum)
Degrades in < 8 mins Half-life of 20 hours [7]

Nuclease Resistance

(Urine)
Degrades in < 5 mins Half-life of 9 hours [7]

Binding Affinity to

VEGF
> 1 µM 7-30 nM [7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5172437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6982925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6982925/
https://www.tandfonline.com/doi/full/10.1080/15476286.2016.1236173
https://pmc.ncbi.nlm.nih.gov/articles/PMC5358403/
https://www.tandfonline.com/doi/full/10.1080/15476286.2016.1236173
https://www.tandfonline.com/doi/full/10.1080/15476286.2016.1236173
https://www.tandfonline.com/doi/full/10.1080/15476286.2016.1236173
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides a detailed protocol for the SELEX process for generating 2'-amino-ATP

modified RNA aptamers.

Materials and Reagents
DNA Library: A single-stranded DNA (ssDNA) library consisting of a central random region

(e.g., 20-80 nucleotides) flanked by constant primer binding sites.

Primers: Forward and reverse primers for PCR amplification. The reverse primer should be

biotinylated for strand separation.

Enzymes:

Taq DNA Polymerase

T7 RNA Polymerase (or a mutant version efficient with modified nucleotides)

Reverse Transcriptase (e.g., ThermoScript)

DNase I

Nucleotides:

Deoxynucleoside triphosphates (dNTPs) for PCR

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

2'-Amino-CTP (2'-NH2-CTP)

2'-Amino-UTP (2'-NH2-UTP)

Target Molecule: The protein or small molecule of interest, immobilized on a solid support

(e.g., magnetic beads, agarose resin).

Buffers:

Selection Buffer (e.g., PBS with MgCl2)
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Transcription Buffer

Reverse Transcription Buffer

PCR Buffer

Wash Buffers (e.g., PBS with Tween-20)

Elution Buffer (e.g., high salt, denaturant, or competitive ligand)

Purification:

Streptavidin-coated magnetic beads

NaOH solution for strand separation

Spin columns for nucleic acid purification

SELEX Workflow
The SELEX process is iterative, typically involving 5-15 rounds of selection and amplification.

Step 1: Preparation of the Initial RNA Pool

PCR Amplification: Amplify the initial ssDNA library using PCR to generate a double-stranded

DNA (dsDNA) template.

In Vitro Transcription: Transcribe the dsDNA template into an RNA pool using T7 RNA

Polymerase. The transcription reaction should contain ATP, GTP, 2'-NH2-CTP, and 2'-NH2-

UTP to generate the modified RNA library.

DNase Treatment: Treat the transcription product with DNase I to remove the DNA template.

RNA Purification: Purify the 2'-amino-modified RNA pool using spin columns or denaturing

polyacrylamide gel electrophoresis (PAGE).

Step 2: Binding and Partitioning
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RNA Folding: Heat the RNA pool at 90-95°C for 5 minutes and then cool on ice for 15

minutes to allow proper folding.

Incubation with Target: Incubate the folded RNA pool with the immobilized target molecule in

the selection buffer. The incubation time and temperature should be optimized for the

specific target.

Washing: Wash the solid support several times with wash buffer to remove unbound RNA

sequences. The stringency of the washes can be increased in later rounds of selection.

Elution: Elute the bound RNA molecules from the target. Elution can be achieved by

changing the buffer conditions (pH, salt concentration), adding a denaturant, or using a

competitive ligand.

Step 3: Amplification

Reverse Transcription: Reverse transcribe the eluted RNA into complementary DNA (cDNA)

using a reverse transcriptase.

PCR Amplification: Amplify the cDNA using PCR with the biotinylated reverse primer to

generate dsDNA for the next round of selection.

Strand Separation: Separate the dsDNA strands using streptavidin-coated magnetic beads

and NaOH treatment to obtain the ssDNA template for the next round of transcription.

Step 4: Monitoring Selection Progress

After several rounds, the enrichment of high-affinity aptamers can be monitored by sequencing

the enriched pool or by performing binding assays (e.g., filter binding, electrophoretic mobility

shift assay) with the enriched RNA pool.

Visualizations
Workflow for In Vitro Selection of 2'-Amino-Modified
Aptamers (SELEX)
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Caption: The iterative SELEX process for generating 2'-amino-modified RNA aptamers.
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Caption: From selection to application of 2'-amino-modified aptamers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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